2-(3-Methylazetidin-3-yl)pyridine
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Overview
Description
2-(3-Methylazetidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring The presence of these two rings makes it an interesting molecule for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylazetidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(3-Methylazetidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methylazetidin-3-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to its targets due to its aromatic nature. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-(3-methylazetidin-1-yl)pyridine
- 2-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
2-(3-Methylazetidin-3-yl)pyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties. The azetidine ring introduces strain and reactivity, while the pyridine ring provides aromatic stability and potential for further functionalization. This combination makes the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(6-10-7-9)8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZPZXWGPVYBQWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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